molecular formula C15H20N4 B12717312 N-(1-Butyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine CAS No. 84859-04-1

N-(1-Butyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine

Cat. No.: B12717312
CAS No.: 84859-04-1
M. Wt: 256.35 g/mol
InChI Key: YVRGQFJXWUQIAF-JXAWBTAJSA-N
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Description

N-(1-Butyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine is a complex organic compound with a unique structure that combines a benzimidazole ring with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Butyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine typically involves the reaction of benzimidazole derivatives with pyrrolidine derivatives under specific conditions. The reaction often requires a catalyst and may be carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-Butyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction may produce simpler amine derivatives.

Scientific Research Applications

N-(1-Butyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(1-Butyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Butyl-2-pyrrolidinylidene)-3,4-dichlorobenzenamine
  • N-(1-Butyl-2-pyrrolidinylidene)-2,4-dichlorobenzenamine

Uniqueness

N-(1-Butyl-2-pyrrolidinylidene)-1H-benzimidazol-2-amine is unique due to its specific combination of a benzimidazole ring and a pyrrolidine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

84859-04-1

Molecular Formula

C15H20N4

Molecular Weight

256.35 g/mol

IUPAC Name

(Z)-N-(1H-benzimidazol-2-yl)-1-butylpyrrolidin-2-imine

InChI

InChI=1S/C15H20N4/c1-2-3-10-19-11-6-9-14(19)18-15-16-12-7-4-5-8-13(12)17-15/h4-5,7-8H,2-3,6,9-11H2,1H3,(H,16,17)/b18-14-

InChI Key

YVRGQFJXWUQIAF-JXAWBTAJSA-N

Isomeric SMILES

CCCCN\1CCC/C1=N/C2=NC3=CC=CC=C3N2

Canonical SMILES

CCCCN1CCCC1=NC2=NC3=CC=CC=C3N2

Origin of Product

United States

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